

kinetic studies of reactions involving 1,2-benzenedisulfonyl dichloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2-Benzenedisulfonyl dichloride**

Cat. No.: **B1266731**

[Get Quote](#)

Lack of Specific Kinetic Data for 1,2-Benzenedisulfonyl Dichloride

Extensive searches for kinetic studies of reactions involving **1,2-benzenedisulfonyl dichloride** have yielded limited specific quantitative data. The available scientific literature primarily focuses on its synthesis and general reactivity, rather than detailed kinetic analyses. This guide, therefore, addresses the reactivity of **1,2-benzenedisulfonyl dichloride** in a qualitative manner and provides a comparative overview of the kinetic studies of a closely related and well-documented compound, benzenesulfonyl chloride. This comparison can offer valuable insights into the potential reactivity of **1,2-benzenedisulfonyl dichloride**, with the caveat that the data is not directly transferable.

Overview of 1,2-Benzenedisulfonyl Dichloride Reactivity

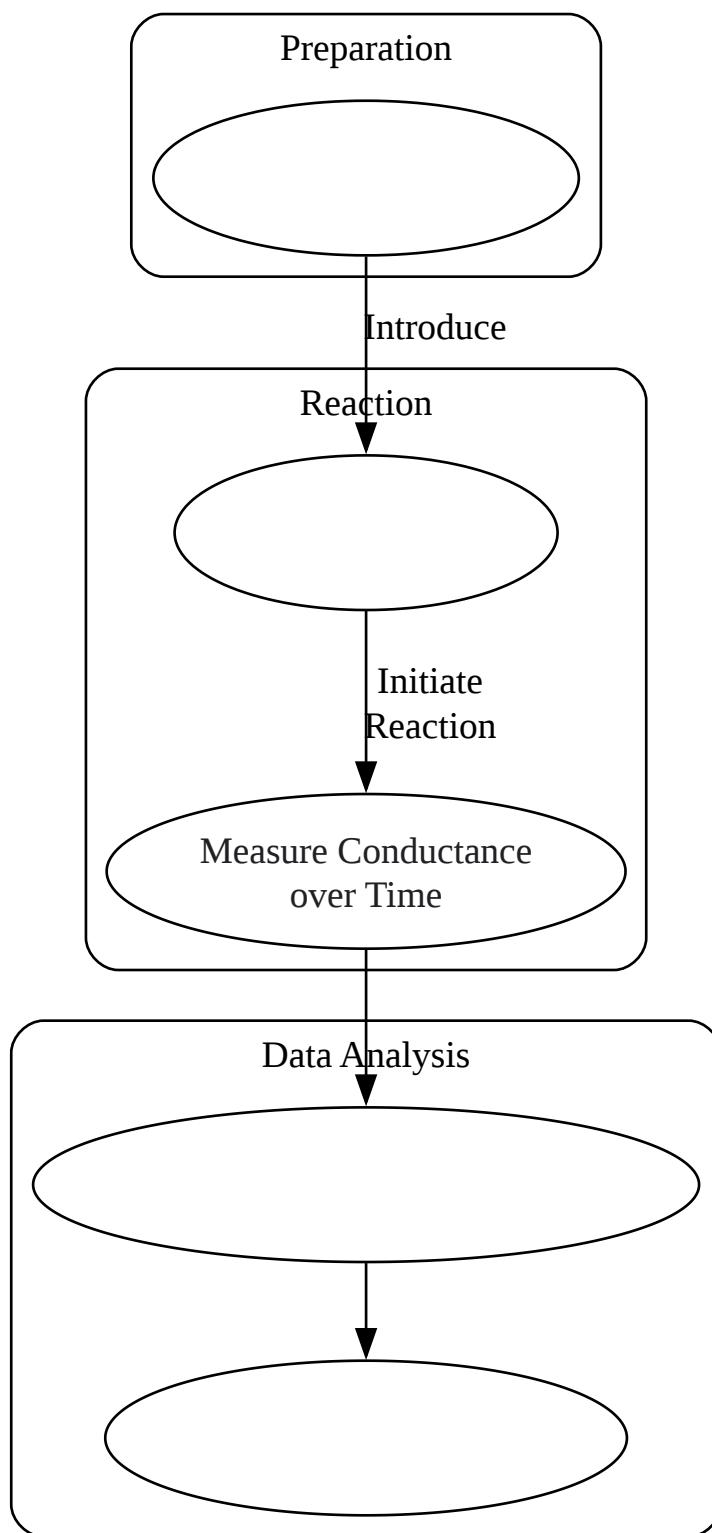
1,2-Benzenedisulfonyl dichloride is a bifunctional molecule containing two reactive sulfonyl chloride groups in close proximity on a benzene ring. This unique arrangement allows for the synthesis of various heterocyclic compounds and polymers. Its primary application is as a building block in organic synthesis, where the two sulfonyl chloride groups can react with a range of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively[1]. The synthesis of **1,2-benzenedisulfonyl dichloride** is typically achieved through the chlorination of 1,2-benzenedisulfonic acid using reagents like thionyl chloride (SOCl_2) or phosphorus pentachloride (PCl_5) under anhydrous conditions[1].

Comparative Kinetic Studies: Benzenesulfonyl Chloride as a Model

Due to the absence of specific kinetic data for **1,2-benzenedisulfonyl dichloride**, this section presents a summary of kinetic studies on benzenesulfonyl chloride. These studies provide a framework for understanding the factors that influence the reactivity of aromatic sulfonyl chlorides.

Hydrolysis of Benzenesulfonyl Chloride

The hydrolysis of benzenesulfonyl chloride has been investigated in various solvents. The reaction generally follows first-order kinetics. The rate of hydrolysis is influenced by the polarity, polarizability, and electrophilicity of the solvent^[2]. Studies on the hydrolysis of substituted benzenesulfonyl chlorides in water have shown that the reaction proceeds via an SN2 mechanism for both neutral and alkaline conditions^[3]. In the neutral (solvolytic) reaction, bond-making and bond-breaking in the transition state are comparable, while in alkaline hydrolysis, bond-formation is predominant^[3].


Table 1: Summary of Kinetic Data for the Hydrolysis of Benzenesulfonyl Chloride

Reaction Condition	Solvent	Rate Constant (k)	Activation Parameters	Reference
Neutral Hydrolysis	Water	Not specified in abstract	Not specified in abstract	[3]
Alkaline Hydrolysis	Water	Follows Hammett equation ($\rho = +1.564$)	Not specified in abstract	[3]
Solvolytic	10 different organic solvents	First-order rate constants measured	Activation parameters determined	[2]

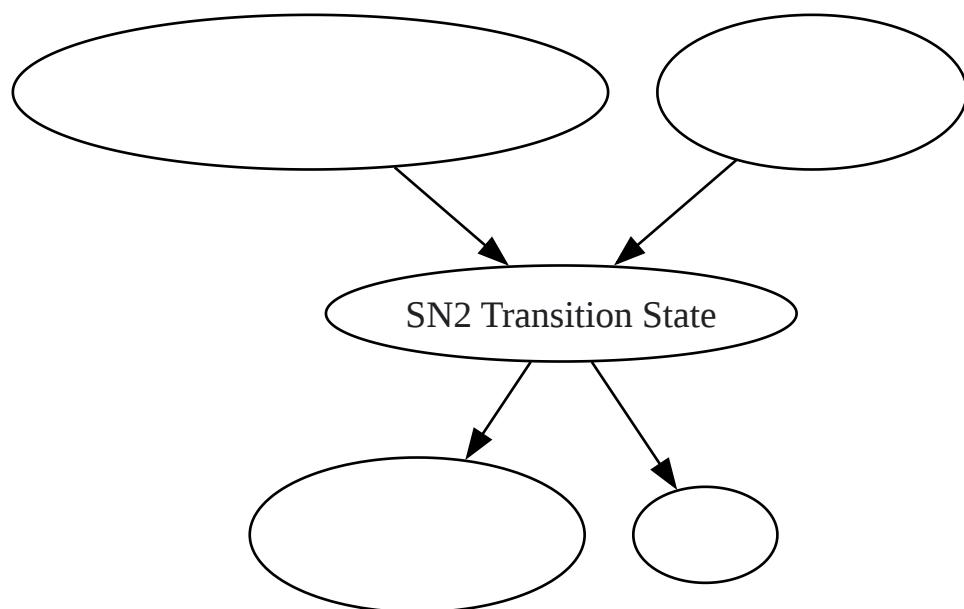
Experimental Protocol: General Method for Studying Hydrolysis Kinetics

A common method for studying the hydrolysis kinetics of sulfonyl chlorides is by conductance measurements[2].

- Preparation of Solutions: A solution of the sulfonyl chloride in the desired solvent is prepared at a known concentration.
- Temperature Control: The reaction vessel is placed in a thermostatically controlled bath to maintain a constant temperature.
- Conductance Measurement: The reaction is initiated, and the change in conductance of the solution is measured over time. The increase in conductance is proportional to the formation of hydrochloric acid, a product of the hydrolysis.
- Data Analysis: The first-order rate constant (k) is determined by plotting the natural logarithm of the change in conductance against time.

[Click to download full resolution via product page](#)

Reactions with Other Nucleophiles


While specific kinetic data for the reaction of **1,2-benzenedisulfonyl dichloride** with amines and alcohols are not available in the searched literature, the general reactivity pattern of benzenesulfonyl chloride can be considered as a reference. The reactions of sulfonyl chlorides with nucleophiles like amines and alcohols are fundamental in organic synthesis for the formation of sulfonamides and sulfonate esters, respectively.

Reaction with Amines

The reaction of benzenesulfonyl chloride with primary and secondary amines is a well-established method for the synthesis of sulfonamides.

Reaction with Alcohols

The alcoholysis of substituted benzoyl chlorides, a related class of compounds, has been studied, and the reaction is generally second-order (first-order with respect to the acid chloride and first-order with respect to the alcohol)[4]. It is plausible that the reaction of sulfonyl chlorides with alcohols follows a similar mechanistic pathway.

[Click to download full resolution via product page](#)

Conclusion

While this guide could not provide specific quantitative kinetic data for reactions involving **1,2-benzenedisulfonyl dichloride** due to a lack of available literature, it has offered a comparative

perspective by summarizing the well-studied kinetics of benzenesulfonyl chloride. The bifunctional nature of **1,2-benzenedisulfonyl dichloride** suggests a rich and complex reactivity that warrants further investigation. Researchers in drug development and organic synthesis can use the information on benzenesulfonyl chloride as a starting point for designing experiments and predicting the reactivity of its 1,2-disubstituted analogue, keeping in mind that the presence of the second sulfonyl chloride group will likely influence the electronic and steric environment of the reaction center. Future kinetic studies on **1,2-benzenedisulfonyl dichloride** are necessary to fully elucidate its reaction mechanisms and expand its application in synthetic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Benzenedisulfonyl dichloride | 6461-76-3 | Benchchem [benchchem.com]
- 2. Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyl Chloride – Oriental Journal of Chemistry [orientjchem.org]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- To cite this document: BenchChem. [kinetic studies of reactions involving 1,2-benzenedisulfonyl dichloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266731#kinetic-studies-of-reactions-involving-1-2-benzenedisulfonyl-dichloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com